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Introduction

Low-temperature soldering is a critical technology in the assembly of modern electronics,
particularly for thermally sensitive components and flexible substrates. The use of bismuth-tin
(Sn-Bi) based alloys is well-established for this purpose, offering significantly lower reflow
temperatures compared to traditional lead-free solders like Sn-Ag-Cu (SAC) alloys. A novel and
promising approach in this field is the use of bismuth oxalate as a precursor to generate
bismuth nanoparticles in-situ within the solder paste during the reflow process. This method
leverages the thermal decomposition of bismuth oxalate at temperatures lower than the
melting point of bulk bismuth, which can offer unique advantages in the formulation and
performance of low-temperature solders.

These application notes provide a comprehensive overview of the use of bismuth oxalate in
low-temperature soldering, including detailed experimental protocols for its synthesis and
incorporation into solder paste, as well as characterization methods.

Principle of the Bismuth Oxalate Precursor Route

The core principle behind using bismuth oxalate is its ability to thermally decompose into
metallic bismuth nanoparticles at temperatures between 200°C and 300°C in an inert
atmosphere.[1] This decomposition occurs in two main stages: dehydration followed by the
decomposition of the anhydrous oxalate into bismuth metal and carbon dioxide gas.
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The in-situ formation of bismuth nanoparticles is advantageous for several reasons:

e Lower Melting Point: The generated bismuth nanoparticles exhibit a melting point
depression, melting at temperatures reportedly around 40°C lower than bulk bismuth.[2][3][4]
This can further reduce the required soldering temperature.

e Enhanced Sintering: The high surface area of the nanoparticles can promote sintering
activity at lower temperatures, potentially improving the metallurgical bond formation.

e Homogeneous Dispersion: Introducing bismuth via a decomposable precursor can lead to a
more uniform distribution of bismuth within the solder matrix.

Data Presentation: Typical Properties of Low-
Temperature Solders

The following tables summarize typical quantitative data for conventional low-temperature Sn-
Bi based solders. These values can serve as a baseline for comparison when evaluating
experimental solder pastes formulated with bismuth oxalate.

Table 1. Thermal Properties of Common Low-Temperature Solder Alloys

Peak Reflow

Solder Alloy Solidus Liquidus
. Temperature Range

Composition (wt.%) Temperature (°C) Temperature (°C) °C)
Sn42/Bi58 138 138 170 - 190
Sn42/Bi57/Agl 139 140 170 - 190
Sn42/Bi57.6/Ag0.4 ~139 ~140 170 - 190
Sn-Ag-Cu (SAC305)

217 220 230 - 250

(for comparison)

Table 2: Mechanical and Wetting Properties of Sn-Bi Based Solders
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Property Typical Values Test Method
Shear Strength (on Cu )

25 - 50 MPa Die Shear Test
substrate)
Wetting Angle (on Cu )

30° - 55° Sessile Drop Method
substrate)
Void Percentage (BGA joints) < 25% X-ray Inspection

Note: The properties of solder joints are highly dependent on the flux used, substrate finish,

reflow profile, and component type.

Experimental Protocols

The following are detailed methodologies for the synthesis of bismuth oxalate and its
application in an experimental solder paste, followed by characterization of the resulting solder

joints.

Protocol 1: Synthesis of Bismuth Oxalate
(Bi2(C204)3:7H20)
This protocol is based on chemical precipitation from bismuth nitrate and oxalic acid solutions.

[2]

Materials:

Bismuth (IIl) nitrate pentahydrate (Bi(NO3)3-5H20)

Nitric acid (HNOs), concentrated

Oxalic acid dihydrate (H2C204:2H20)

Deionized water

Filtration apparatus (e.g., Buchner funnel and flask)

pH meter
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e Magnetic stirrer and stir bar
e Drying oven or desiccator
Procedure:

o Prepare Bismuth Nitrate Solution: Dissolve bismuth (IIl) nitrate pentahydrate in a minimal
amount of dilute nitric acid to prevent hydrolysis. A typical concentration is 0.2 M Bi(NOs)s.

o Prepare Oxalic Acid Solution: Prepare a 0.3 M solution of oxalic acid dihydrate in deionized
water.

» Precipitation: While vigorously stirring the bismuth nitrate solution, slowly add the oxalic acid
solution. A white precipitate of bismuth oxalate will form immediately.

e pH Control: Monitor the pH of the solution. For the formation of Biz(C204)3-7H20, the pH
should be maintained below 1.0.[3]

o Digestion: Continue stirring the mixture at room temperature for 1-2 hours to allow the
precipitate to fully form and age.

« Filtration and Washing: Filter the white precipitate using a Biichner funnel. Wash the
precipitate several times with deionized water to remove any unreacted reagents and excess
acid.

e Drying: Dry the collected bismuth oxalate powder in a desiccator at room temperature or in
a low-temperature oven (e.g., 40-50°C) to a constant weight.

o Storage: Store the dried bismuth oxalate powder in a sealed container at a low temperature
(e.g., 5°C) to prevent partial dehydration.[1]

Protocol 2: Formulation of Experimental Solder Paste
with Bismuth Oxalate

Materials:
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e Sn-based solder powder (e.g., Sn42/Bi58 or a pure Sn powder, Type 4 or Type 5 particle size
is recommended for fine pitch applications)

» Synthesized bismuth oxalate powder

o Solder paste flux (a no-clean, low-temperature flux is recommended)

e Spatula

e Mixing container

o Planetary centrifugal mixer (optional, but recommended for homogeneity)
Procedure:

o Determine Composition: The optimal weight percentage of bismuth oxalate is a key
experimental variable. A starting point for investigation could be in the range of 1-10 wt.% of
the total metal content.

e Weighing: Accurately weigh the solder powder, bismuth oxalate powder, and flux. A typical
metal-to-flux ratio by weight for solder paste is between 85:15 and 91.:9.

e Mixing:

o In a suitable container, first, manually blend the solder powder and the bismuth oxalate
powder until a visually homogeneous mixture is achieved.

o Gradually add the flux to the powder mixture.

o Mix thoroughly using a spatula or a planetary centrifugal mixer until a smooth, uniform
paste is formed. The consistency should be suitable for stencil printing or dispensing.

Protocol 3: Solder Joint Formation and Characterization

Materials and Equipment:
o Experimental solder paste

e Test vehicle (e.qg., printed circuit board with copper pads)
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e Surface mount components

e Stencil printer

» Pick-and-place machine (or manual placement)

o Reflow oven with a nitrogen atmosphere option

e X-ray inspection system

e Shear tester

e Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)
o Wetting balance or contact angle goniometer

Procedure:

e Solder Paste Printing: Use a stencil printer to deposit the experimental solder paste onto the
pads of the test vehicle.

o Component Placement: Place the surface mount components onto the solder paste
deposits.

o Reflow Soldering:

o Process the assembly in a reflow oven, preferably with a nitrogen atmosphere to ensure
the complete decomposition of bismuth oxalate to bismuth metal.

o The reflow profile will need to be optimized. A suggested starting profile would be a ramp-
soak-spike profile with a peak temperature in the range of 170-190°C. The soak period
can be used to facilitate the decomposition of the bismuth oxalate before the main solder
alloy melts.

o Post-Reflow Inspection and Characterization:

o Void Analysis: Use an X-ray inspection system to determine the percentage of voids in the
solder joints.
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o Shear Strength Testing: Measure the shear strength of the solder joints using a die shear
tester.

o Wetting Analysis: Assess the wettability by measuring the contact angle of the solder on
the pads using a goniometer or by evaluating the spreading area.

o Microstructural Analysis: Prepare cross-sections of the solder joints and analyze the
microstructure using SEM. Use EDS to confirm the distribution of bismuth and the
formation of intermetallic compounds (IMCs).

Visualizations

Diagram 1: Bismuth Oxalate Thermal Decomposition
Pathway
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Caption: Thermal decomposition of hydrated bismuth oxalate to form bismuth nanoparticles.

Diagram 2: Experimental Workflow for Solder Paste
Evaluation
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Caption: Workflow for the evaluation of experimental solder paste with bismuth oxalate.
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Conclusion

The use of bismuth oxalate as a precursor for generating bismuth nanoparticles in-situ
represents a promising frontier in the development of advanced low-temperature solders. This
approach has the potential to further reduce soldering temperatures and enhance solder joint
properties. The protocols and data presented here provide a solid foundation for researchers to
explore this innovative application. Further experimental work is necessary to fully quantify the
performance benefits and to optimize the formulation and processing parameters for specific
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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